Androstenediol-3-Acetat

Übersicht

Beschreibung

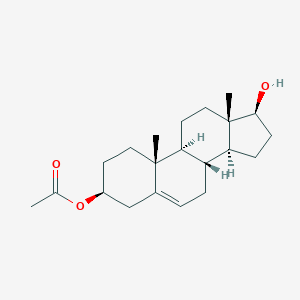

Androstenediol-3-acetate, also known as androst-5-ene-3β,17β-diol 3β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C3β acetate ester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound has not been marketed for clinical use .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Steroidveresterung und der Reaktivität von Steroidestern.

Biologie: Es wird in der Forschung verwendet, um die Stoffwechselwege von Steroidhormonen und deren Derivaten zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus von Androstenediol-3-Acetat beinhaltet seine Umwandlung in 5-Androstenediol, das dann seine Wirkungen durch Bindung an Androgenrezeptoren entfaltet. Diese Bindung aktiviert den Androgenrezeptor, was zur Transkription von Androgen-responsiven Genen führt. Zu den molekularen Zielstrukturen gehören verschiedene Enzyme und Proteine, die an der Regulation von Wachstum, Stoffwechsel und Fortpflanzungsfunktionen beteiligt sind .

Ähnliche Verbindungen:

Androstenediol: Androstenediol selbst ist ein Vorläufer von this compound und weist ähnliche anabol-androgene Eigenschaften auf.

Androstenedion: Diese Verbindung ist eng verwandt und dient als Vorläufer bei der Biosynthese von Testosteron und Östrogen.

Dehydroepiandrosteron (DHEA): DHEA ist ein weiteres verwandtes Steroid, das als Vorläufer von Androstenediol und anderen Androgenen dient.

Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Veresterung an der C3-Position, was seine metabolische Stabilität und Bioverfügbarkeit im Vergleich zu seinen nicht veresterten Gegenstücken beeinflussen kann .

Wirkmechanismus

The mechanism of action of androstenediol-3-acetate involves its conversion to 5-androstenediol, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of androgen-responsive genes. The molecular targets include various enzymes and proteins involved in the regulation of growth, metabolism, and reproductive functions .

Similar Compounds:

Androstenediol: Androstenediol itself is a precursor to androstenediol-3-acetate and shares similar anabolic-androgenic properties.

Androstenedione: This compound is closely related and serves as a precursor in the biosynthesis of testosterone and estrogen.

Dehydroepiandrosterone (DHEA): DHEA is another related steroid that serves as a precursor to androstenediol and other androgens.

Uniqueness: Androstenediol-3-acetate is unique in its specific esterification at the C3 position, which can influence its metabolic stability and bioavailability compared to its non-esterified counterparts .

Zukünftige Richtungen

The recent excitement on local extra-glandular steroidogenesis in regulating inflammation and immunity is revitalizing the topic with a new perspective . Therefore, the role of steroidogenesis in regulating inflammation and immunity, unresolved questions, and how this area can bring another golden age of steroid hormone research with the development of new tools and technologies and advancement of the scientific methods are being reviewed .

Biochemische Analyse

Biochemical Properties

Androstenediol 3-acetate is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and it is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) . This conversion is an essential step in the formation of all classes of active steroid hormones .

Cellular Effects

Its parent compound, Androstenediol, is known to have effects on various types of cells and cellular processes . It is a weak androgen and estrogen steroid hormone and plays a role in the biosynthesis of testosterone from DHEA .

Molecular Mechanism

It is known that it is converted to testosterone through a series of biochemical reactions involving the reduction of the 17-keto group and the oxidation of the 3-beta hydroxyl group .

Metabolic Pathways

Androstenediol 3-acetate is involved in the metabolic pathway that converts DHEA to testosterone . This involves the reduction of the 17-keto group and the oxidation of the 3-beta hydroxyl group .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Androstenediol-3-Acetat beinhaltet typischerweise die Veresterung von 5-Androstenediol. Der Prozess beginnt mit der Herstellung von 5-Androstenediol, das dann mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin umgesetzt wird. Die Reaktionsbedingungen umfassen in der Regel die Aufrechterhaltung des Reaktionsgemisches bei einer Temperatur von etwa 0-5 °C, um die selektive Bildung des Acetatesters zu gewährleisten .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, da die Verbindung nicht vermarktet wurde. die allgemeinen Prinzipien der Steroidveresterung würden gelten, einschließlich der großtechnischen Synthese mit strenger Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, bei denen die Hydroxylgruppe an der C17-Position oxidiert werden kann, um ein Keton zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere an der C3-Position, um den entsprechenden Alkohol zu bilden.

Substitution: Substitutionsreaktionen können an der Acetylgruppe auftreten, wobei das Acetat durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Chromtrioxid (CrO3) und Pyridiniumchlorchromat (PCC).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Das Hauptprodukt ist Androstenedion-3-Acetat.

Reduktion: Das Hauptprodukt ist Androstanediol-3-Acetat.

Substitution: Die Produkte variieren je nach dem verwendeten Nucleophil, was zu Derivaten mit unterschiedlichen funktionellen Gruppen an der C3-Position führt.

Eigenschaften

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHMNEGOKQMOFM-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043156 | |

| Record name | Androstenediol 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-43-6 | |

| Record name | 3β-Acetoxyandrost-5-en-17β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol 3-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androstenediol 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-5-ene-3β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIOL 3-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4E4G12S6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)